3-Bromo-5-vinylpyridine

概要

説明

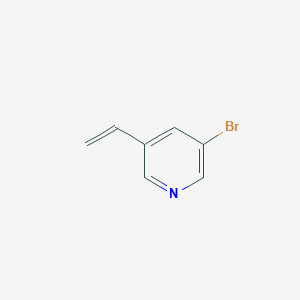

3-Bromo-5-vinylpyridine is an organic compound with the molecular formula C7H6BrN. It is a derivative of pyridine, where the bromine atom is attached to the third position and the vinyl group is attached to the fifth position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

3-Bromo-5-vinylpyridine can be synthesized through several methods. One common method involves the bromination of 5-vinylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions

3-Bromo-5-vinylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation and halogenation.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Addition Reactions: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst. Halogenation can be performed using halogens like chlorine or bromine.

Coupling Reactions: Suzuki-Miyaura coupling typically involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Addition Reactions: Products include saturated compounds or halogenated derivatives.

Coupling Reactions: Products include biaryl compounds and other complex structures.

科学的研究の応用

Synthesis and Reactivity

3-Bromo-5-vinylpyridine serves as a critical building block in organic synthesis. Its reactivity is attributed to the presence of both bromine and vinyl groups, facilitating various coupling reactions, including:

- Heck Reaction : Used for the formation of carbon-carbon bonds by coupling with aryl or vinyl compounds.

- Buchwald-Hartwig Coupling : Enables the formation of amines from aryl halides and amines, showcasing its utility in synthesizing pharmaceutical compounds.

Antimicrobial and Antiviral Activities

Recent studies highlight the potential of pyridine derivatives, including this compound, in exhibiting antimicrobial and antiviral properties. Research indicates that compounds containing the pyridine nucleus can enhance therapeutic efficacy against various pathogens:

- Antimicrobial Activity : Compounds derived from pyridine structures have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : The compound's structural features may contribute to its potential efficacy against viruses, including SARS-CoV-2, emphasizing the need for further exploration in this context .

Pharmaceutical Applications

The compound is investigated for its role in drug development. Its ability to act as a precursor for more complex molecules makes it valuable in synthesizing bioactive compounds. Notably:

- Anticancer Agents : Research has explored the synthesis of pyridine-based compounds with potential anticancer properties, leveraging the unique reactivity of this compound .

Material Science

In material science, this compound is utilized to create functional polymers and materials. Its incorporation into polymeric structures can enhance properties such as thermal stability and mechanical strength.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study evaluated various pyridine derivatives, including those synthesized from this compound, demonstrating significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 2.18 to 3.08 μM against multiple bacterial strains .

Case Study 2: Drug Development

Research focused on synthesizing novel anticancer agents using this compound as a key intermediate. The synthesized compounds exhibited promising cytotoxicity against cancer cell lines, warranting further investigation into their mechanisms of action .

作用機序

The mechanism of action of 3-Bromo-5-vinylpyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds. In addition reactions, the vinyl group participates in the addition of atoms or groups, altering the structure of the molecule. The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the substituents attached to it.

類似化合物との比較

Similar Compounds

3-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of a vinyl group.

3-Bromo-5-ethylpyridine: Similar structure but with an ethyl group instead of a vinyl group.

3-Bromo-5-phenylpyridine: Similar structure but with a phenyl group instead of a vinyl group.

Uniqueness

3-Bromo-5-vinylpyridine is unique due to the presence of both a bromine atom and a vinyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes the compound valuable in various chemical transformations. The vinyl group allows for addition reactions, while the bromine atom enables substitution and coupling reactions, making it a versatile building block in organic synthesis.

生物活性

3-Bromo-5-vinylpyridine is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article focuses on the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₆BrN

- Molecular Weight : 172.02 g/mol

- CAS Number : 50720-12-2

- Physical State : Solid

- Melting Point : 31-35 °C

The biological activity of this compound can be attributed to its interactions with various biological targets. Studies suggest that it may exhibit:

Biological Activity Data

Case Studies

- Antitubercular Activity : A study explored the synthesis and evaluation of various pyridine derivatives, including this compound, against M. tuberculosis. The compound demonstrated promising in vitro activity with an MIC value significantly lower than the standard treatments, indicating its potential as a lead compound for further development .

- Cytotoxicity Assessment : In a cytotoxicity assay involving multiple cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited notable cytotoxic effects at concentrations above 10 µM. The results suggest that this compound may interfere with cellular processes critical for cancer cell survival .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : The compound is expected to have moderate absorption due to its lipophilic nature.

- Distribution : Likely distributed widely throughout body tissues, although specific studies are required.

- Metabolism : Initial studies suggest hepatic metabolism may occur, but detailed metabolic pathways remain to be elucidated.

- Excretion : Predominantly excreted through renal pathways; however, more research is necessary to confirm these findings.

特性

IUPAC Name |

3-bromo-5-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDPNVDWYSQHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634070 | |

| Record name | 3-Bromo-5-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191104-26-4 | |

| Record name | 3-Bromo-5-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。